N-(2,3-dimethylphenyl)-2-{2-[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide
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Overview
Description
N-(2,3-dimethylphenyl)-2-{2-[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by its intricate structure, which includes a thiazole ring, a pyrazole ring, and various aromatic substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dimethylphenyl)-2-{2-[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide typically involves multi-step organic reactions. One common approach is the condensation of 2,3-dimethylaniline with 2-bromoacetyl bromide to form an intermediate, which is then reacted with 3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-thiol to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: N-(2,3-dimethylphenyl)-2-{2-[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-(2,3-dimethylphenyl)-2-{2-[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Preliminary studies suggest its potential use in the treatment of inflammatory diseases and cancer.
Industry: It can be used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-2-{2-[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide involves its interaction with specific molecular targets. The compound is known to bind to the active sites of certain enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects such as anti-inflammatory or anticancer activity. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
- **N-(2,3-dimethylphenyl)-2-{2-[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide shares structural similarities with other thiazole and pyrazole derivatives, such as:
- 2-(2,3-dimethylphenyl)-1,3-thiazole-4-carboxamide
- 3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-thiol
Uniqueness:
- The unique combination of thiazole and pyrazole rings in this compound imparts distinct chemical and biological properties. Its ability to inhibit specific enzymes and its potential therapeutic applications set it apart from other similar compounds.
Properties
Molecular Formula |
C29H28N4O3S |
---|---|
Molecular Weight |
512.6 g/mol |
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[2-[5-(4-methoxyphenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]-4-oxo-1,3-thiazol-5-yl]acetamide |
InChI |
InChI=1S/C29H28N4O3S/c1-18-8-7-11-23(19(18)2)30-27(34)17-26-28(35)31-29(37-26)33-25(21-9-5-4-6-10-21)16-24(32-33)20-12-14-22(36-3)15-13-20/h4-15,25-26H,16-17H2,1-3H3,(H,30,34) |
InChI Key |
VPUNHHDTKNXPIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CC2C(=O)N=C(S2)N3C(CC(=N3)C4=CC=C(C=C4)OC)C5=CC=CC=C5)C |
Origin of Product |
United States |
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